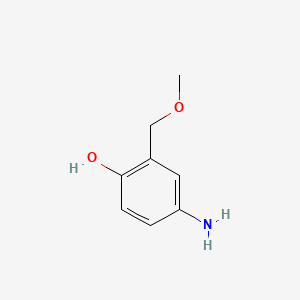

4-Amino-2-(methoxymethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

29785-47-5 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-amino-2-(methoxymethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,10H,5,9H2,1H3 |

InChI Key |

RGKJLNMYCNSVKZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=CC(=C1)N)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Methoxymethyl Phenol

Reduction Transformations

Reversion of Oxidized Species to Phenolic Structures

The oxidation of 4-Amino-2-(methoxymethyl)phenol yields quinone-type species. These oxidized forms can, in principle, be reverted to the original phenolic structure through reduction. For instance, treatment with a reducing agent like sodium borohydride (B1222165) (NaBH4) can produce aminophenol derivatives, highlighting the redox-active nature of the molecule. This capacity for oxidation and subsequent reduction is a key feature of its chemical behavior.

Stability Studies and Influencing Factors

The stability of this compound is influenced by its structural features. The methoxymethyl group at the 2-position provides steric hindrance, which enhances the molecule's stability during oxidation reactions. Furthermore, electron-donating groups like the methoxy (B1213986) moiety (-OCH3) have been shown in analogous compounds to slow the kinetics of oxidation. While detailed stability studies are offered by commercial entities, specific data on degradation pathways and shelf-life under various conditions are not broadly published. pharmaffiliates.compharmaffiliates.com

Elucidation of Reaction Mechanisms and Transition States

The reaction mechanisms for this compound are centered on its phenolic and amino functionalities. Oxidation reactions proceed to form quinones, a common pathway for aminophenols.

For the related compound 4-(methoxymethyl)phenol (B1201506), enzymatic oxidation by vanillyl-alcohol oxidase has been studied in detail, offering insights that may be analogous. This process is proposed to occur via the formation of a p-quinone methide intermediate. nih.govresearchgate.net In this mechanism, the reaction involves a hydride transfer from the substrate to a flavin cofactor. nih.gov The rate-limiting step is the reduction of the flavin, which leads to the formation of the transient quinone methide. nih.govresearchgate.net This intermediate is then attacked by water to yield the final products. nih.gov During the anaerobic reduction of vanillyl-alcohol oxidase by 4-(methoxymethyl)phenol, a stable spectral intermediate with an absorption maximum at 364 nm is formed, which is consistent with the presence of a binary complex composed of the p-quinone methide and the reduced enzyme. nih.gov

While this specific mechanism is detailed for the non-aminated analog, it provides a plausible model for the types of transient species and pathways that could be involved in the oxidation of this compound.

Derivatization Strategies and Analogue Synthesis of 4 Amino 2 Methoxymethyl Phenol

Functionalization of the Amino Group

The primary aromatic amino group in 4-Amino-2-(methoxymethyl)phenol is a key site for chemical modification. Its nucleophilic nature allows for reactions such as acylation, alkylation, and diazotization. These transformations are fundamental in organic synthesis for creating more complex molecules. researchgate.net

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce new functional moieties into the molecule.

Alkylation: Selective N-alkylation can be achieved through methods like reductive amination. researchgate.net This process involves the initial condensation of the amino group with an aldehyde to form a Schiff base (imine), which is then reduced in situ, commonly with a reducing agent like sodium borohydride (B1222165), to yield a secondary amine. researchgate.netmdpi.com This one-pot reaction is an efficient way to introduce alkyl substituents to the nitrogen atom. researchgate.net

Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group and serves as a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions. libretexts.org

Table 1: Representative Reactions for Functionalizing the Amino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride (B1165640) or Acetyl Chloride | N-Acetylated Amide | pharmacy180.com |

| Reductive Amination | Aldehyde (e.g., Benzaldehyde), Sodium Borohydride | N-Alkylated Amine | researchgate.net |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another principal site for derivatization, primarily through O-alkylation (etherification) and O-acylation (esterification). The hydroxyl group is a potent activating group, strongly directing electrophilic aromatic substitution to the ortho and para positions. openstax.orglibretexts.org

O-Alkylation (Etherification): The formation of ethers can be accomplished by reacting the phenol (B47542) with alkyl halides in the presence of a base. To achieve selective O-alkylation without competing N-alkylation, the more nucleophilic amino group must first be protected. researchgate.net A common strategy involves converting the amino group into an imine with benzaldehyde, followed by alkylation of the hydroxyl group, and subsequent hydrolysis to restore the free amine. researchgate.net

O-Acylation (Esterification): Similar to etherification, ester formation occurs when the phenol reacts with acylating agents. This reaction is often faster at the more nucleophilic amino group, necessitating a protection strategy for selective O-acylation. For instance, in the synthesis of paracetamol from 4-aminophenol (B1666318), the amino group is acylated in preference to the hydroxyl group. wikipedia.org

Table 2: Selective Modification of the Phenolic Hydroxyl Group

| Reaction Type | Strategy | Reagents | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | 1. Protection of -NH2 (as imine) 2. Alkylation 3. Deprotection | 1. Benzaldehyde 2. Alkyl Halide, Base (e.g., K2CO3) 3. Acid (e.g., HCl) | Alkoxy Derivative | researchgate.net |

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl group (-CH₂OCH₃) offers additional possibilities for structural modification. The benzylic carbon atom, being directly attached to the aromatic ring, is a potential site for reaction.

Ether Cleavage: The ether linkage in the methoxymethyl side chain can be cleaved under specific, often harsh, conditions, such as treatment with strong acids like hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃), to yield the corresponding hydroxymethyl derivative.

Side-Chain Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. libretexts.org While the presence of the methoxy (B1213986) group makes this transformation more complex than the oxidation of a simple alkyl chain, conditions can be tailored to potentially convert the side chain into a carboxylic acid group. libretexts.org

Synthesis of Substituted Phenol Analogues

Preparation of Related Amino-Methoxymethyl Phenols (e.g., 2-amino-5-methoxymethyl-phenol)

The synthesis of isomers like 2-amino-5-methoxymethyl-phenol requires a multi-step approach, typically starting from a commercially available substituted phenol. A plausible synthetic pathway could begin with p-cresol.

Nitration: The starting material is nitrated to introduce a nitro group onto the ring.

Protection/Modification: The phenolic hydroxyl is converted to a methoxymethyl ether for subsequent reactions.

Reduction: The nitro group is reduced to a primary amine, commonly using catalytic hydrogenation or reducing metals, to yield the final product.

An alternative approach for synthesizing 2-amino-5-alkyl-phenols involves the alkali fusion of the corresponding sodium salt of an amino-alkyl-benzene sulfonic acid. google.com

Synthesis of Fused Heterocyclic Systems incorporating the Phenolic Moiety

The ortho-aminophenol scaffold, which is present in the target molecule's isomer 2-amino-4-(methoxymethyl)phenol, is a valuable precursor for synthesizing fused heterocyclic systems. researchgate.net The adjacent amino and hydroxyl groups can participate in cyclization reactions to form five- or six-membered heterocyclic rings.

Benzoxazoles: Reaction of an o-aminophenol with carboxylic acids or their derivatives (such as acid chlorides or esters) leads to the formation of 2-substituted benzoxazoles. Phenoxazones: Oxidative cyclization of o-aminophenols can yield phenoxazone structures. For example, the tyrosinase-mediated oxidation of 2-aminophenols leads to the formation of o-quinone imines, which can then cyclize. nih.gov

The synthesis of fused heterocycles is a significant area of medicinal chemistry, as these scaffolds are present in many biologically active compounds. ijpsr.comgoogle.com

Comparative Reactivity and Structure-Reactivity Relationships with Analogues

Computational studies using Density Functional Theory (DFT) show that 2-aminophenol (B121084) (ortho-isomer) is the most reactive among isomers like 2-nitrophenol (B165410) and phenol itself. rjpn.org The reactivity is related to parameters such as the HOMO-LUMO energy gap; a smaller gap generally implies higher reactivity. rjpn.org The amino group, being an electron-donating group, increases the electron density of the aromatic ring and influences its susceptibility to oxidation and electrophilic attack. researchgate.netnih.gov

While isomers may be difficult to distinguish using conventional techniques like X-ray photoelectron spectroscopy due to similar core-level ionization potentials, they show noticeable differences in double ionization potentials, which are sensitive to the mutual arrangement of the functional groups. epa.gov The stability of the isomers also varies, with 3-aminophenol (B1664112) (meta) being the most stable under atmospheric conditions, while 2-aminophenol and 4-aminophenol are more prone to oxidation. researchgate.net This difference in stability and reactivity is critical when designing synthetic routes and handling these compounds.

Table 3: Theoretical Reactivity Comparison of Phenolic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reactivity Insight | Reference |

|---|---|---|---|---|---|

| Phenol | -5.99 | -0.66 | 5.33 | Baseline | rjpn.org |

| 2-Aminophenol | -5.41 | -0.56 | 4.85 | Most Reactive | rjpn.org |

Analytical Methodologies for 4 Amino 2 Methoxymethyl Phenol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups present in 4-Amino-2-(methoxymethyl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. In the ¹H NMR spectrum of a related compound, 4-((benzylamino)methyl)-2-methoxyphenol, specific proton environments can be assigned to distinct signals, providing a blueprint for the molecular structure. chegg.com For phenols, protons attached to the aromatic ring typically appear in the chemical shift range of 7–8 ppm, while the hydroxyl (-OH) proton signal is often observed between 4–7 ppm. libretexts.org The chemical shifts and splitting patterns of the protons in this compound would provide definitive evidence of its structural integrity.

A hypothetical ¹H NMR spectrum for this compound in a solvent like DMSO-d₆ would exhibit characteristic signals. For instance, the protons of the amino group (-NH₂) would likely appear as a broad singlet, while the methoxymethyl group would show a singlet for the methoxy (B1213986) (-OCH₃) protons and another for the methylene (B1212753) (-CH₂-) protons. The aromatic protons would present as a set of multiplets, with their specific shifts and coupling constants dictated by their positions on the phenolic ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C-H) | 6.5 - 7.5 | Multiplet |

| Phenolic (-OH) | 8.0 - 9.0 | Broad Singlet |

| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet |

| Methylene (-CH₂-) | 4.3 - 4.5 | Singlet |

| Methoxy (-OCH₃) | 3.2 - 3.4 | Singlet |

Please note that the exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) spectroscopy is employed to identify the various functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. oregonstate.edu For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key functional groups.

The IR spectrum of phenols typically shows a broad O-H stretching vibration band between 3230 and 3550 cm⁻¹, the broadening of which is a result of hydrogen bonding. docbrown.info Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while C-O stretching vibrations are observed between 1140 and 1410 cm⁻¹. docbrown.info The N-H stretching of the primary amine group would likely produce two distinct peaks in the range of 3300-3500 cm⁻¹. libretexts.orgyoutube.com The presence of an ether linkage (C-O-C) from the methoxymethyl group would be indicated by a strong absorption band in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3230 - 3550 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Amino N-H stretch | 3300 - 3500 | Medium (two peaks) |

| C-O stretch (ether) | 1000 - 1300 | Strong |

| C-O stretch (phenol) | 1140 - 1410 | Strong |

| Aromatic C=C stretch | 1440 - 1600 | Medium to Strong |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical intermediates and fine chemicals like this compound. The development of a robust HPLC method is crucial for accurate quantification and for the detection of any trace impurities. jfda-online.com A reversed-phase HPLC method is commonly developed for the analysis of amino-containing phenolic compounds. nih.gov This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. jfda-online.com

The optimization of chromatographic conditions is a critical step to achieve good resolution, peak shape, and analysis time. Key parameters that are often optimized include the choice of the stationary phase (column), the composition of the mobile phase, and the detection wavelength.

For compounds similar to this compound, a C18 column is a common choice for the stationary phase. jfda-online.com The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer and the pH of the buffer, significantly influences the retention and selectivity of the separation. For instance, in the analysis of phenylthiocarbamyl-amino acids, a mobile phase of sodium acetate (B1210297) buffer with triethylamine (B128534) and a gradient of acetonitrile and methanol (B129727) was used with a Spherisorb ODS-2 column. nih.gov The flow rate is another parameter that can be adjusted to optimize the separation efficiency and analysis time. ugm.ac.id The detection wavelength is selected based on the UV-Vis absorbance spectrum of this compound to ensure maximum sensitivity.

Interactive Data Table: Example of Optimized HPLC Conditions

| Parameter | Condition |

| Column | C18 (e.g., Spherisorb ODS-2, 3 µm, 4.6 x 100 mm) nih.gov |

| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.40 with triethylamine nih.gov |

| Mobile Phase B | 50% Mobile Phase A, 40% Acetonitrile, 10% Methanol nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~280 nm (typical for phenols) |

| Injection Volume | 10 µL |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. chemrxiv.org When coupled with a separation technique like HPLC (LC-MS), it provides a high degree of specificity for molecular identification. For this compound, which has a molecular weight of 153.18 g/mol , the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 153. bldpharm.com

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. Phenols often exhibit a strong molecular ion peak and can undergo fragmentation through the loss of carbon monoxide (CO, M-28) or a formyl radical (HCO•, M-29). libretexts.org The fragmentation of the methoxymethyl side chain would also produce characteristic fragment ions. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the structure of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M+H]⁺ | 154 | Protonated Molecular Ion |

| [M]⁺ | 153 | Molecular Ion |

| [M-CH₃O]⁺ | 122 | Loss of methoxy radical |

| [M-CH₂O]⁺ | 123 | Loss of formaldehyde |

| [M-CO]⁺ | 125 | Loss of carbon monoxide |

Development of Reference Standards for Quality Control

The establishment of a highly pure and well-characterized reference standard for this compound is a prerequisite for the accurate and reliable quality control of this compound in any application. A reference standard serves as the benchmark against which samples of the compound are compared, ensuring their identity, purity, and strength. The development process for such a standard is a meticulous undertaking that involves synthesis, purification, and comprehensive characterization using a battery of analytical techniques.

The primary goal is to produce a batch of this compound with the highest possible purity and to thoroughly document its chemical properties. This process ensures that the reference standard is fit for its intended purpose, which includes, but is not limited to, the calibration of analytical instruments, the validation of analytical methods, and the quantification of the compound in various matrices.

Synthesis and Purification

The initial step in the development of a reference standard is the synthesis of this compound. A common synthetic route involves the nitration of 2-(methoxymethyl)phenol, followed by the reduction of the resulting nitro-intermediate to the desired amino group. The crude product from the synthesis invariably contains impurities, such as starting materials, by-products, and residual solvents. Therefore, a rigorous purification protocol is essential.

A multi-step purification strategy is typically employed to achieve the high degree of purity required for a reference standard. This often involves a combination of techniques such as:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature, and then slowly cooled to allow the formation of highly ordered crystals of the pure compound, leaving impurities behind in the solvent. The choice of solvent is critical and is determined through solubility studies.

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase. A solution of the crude product is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates.

Distillation: For compounds that are thermally stable, vacuum distillation can be employed to separate the desired product from non-volatile impurities.

The effectiveness of the purification process is monitored at each stage using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Characterization and Purity Assessment

Once a highly purified batch of this compound has been prepared, it undergoes extensive characterization to confirm its identity and to determine its purity with a high degree of confidence. A variety of orthogonal analytical methods are used to provide a comprehensive profile of the reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of a reference standard. A validated, stability-indicating HPLC method is used to separate the main component from any potential impurities. The area percentage of the main peak relative to the total area of all peaks is used to estimate the purity.

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Retention Time | 4.5 min |

| Purity (Area %) | >99.8% |

Spectroscopic Analysis

Spectroscopic techniques are employed to confirm the chemical structure of the reference standard.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-O, and aromatic C-H bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (Phenolic) | 3400-3300 (broad) |

| N-H (Amine) | 3350-3250 (doublet) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 2950-2850 |

| C-O (Ether) | 1250-1200 |

| C-N | 1340-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the carbon-hydrogen framework of the molecule.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | 3.3-3.4 | ~58 |

| -CH₂- | 4.4-4.5 | ~74 |

| Aromatic H | 6.6-6.8 | 115-150 |

| -NH₂ | ~4.8 (broad) | - |

| -OH | ~8.9 (broad) | - |

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which further confirms the elemental composition.

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | 154.0863 | 154.0861 |

Other Analytical Techniques

In addition to the above, other techniques may be used to further characterize the reference standard:

Thermogravimetric Analysis (TGA): TGA is used to determine the presence of volatile impurities, such as water or residual solvents.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to assess the purity of the crystalline material. A sharp melting peak at a specific temperature is indicative of high purity.

Karl Fischer Titration: This is a specific method for the quantification of water content in the reference standard.

The data obtained from this comprehensive suite of analytical tests are compiled into a certificate of analysis for the reference standard. This document provides a detailed summary of the identity, purity, and other relevant properties of the material, ensuring its suitability for use in quality control applications.

Metabolic Pathways and Biotransformation of 4 Amino 2 Methoxymethyl Phenol

Enzymatic Modifications and Associated Pathways

The initial steps in the metabolism of 4-Amino-2-(methoxymethyl)phenol are characterized by enzymatic modifications, particularly those targeting the methoxymethyl group.

Enzymes capable of oxidative demethylation play a crucial role in the metabolism of phenolic methyl ethers. For the related compound, 4-(methoxymethyl)phenol (B1201506), the enzyme vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum has been shown to catalyze its oxidative demethylation. hmdb.ca This process is of metabolic relevance as it is the initial step in the degradation pathway of 4-(methoxymethyl)phenol in this organism. hmdb.ca The reaction mechanism involves the cleavage of the methoxyl group to form methanol (B129727) and the corresponding aldehyde, 4-hydroxybenzaldehyde, through the action of water. hmdb.ca

The kinetic parameters for this enzymatic reaction have been determined, indicating a ternary complex mechanism where the reduction of the enzyme's flavin cofactor is the rate-limiting step. hmdb.ca

Table 1: Kinetic Data for the Oxidative Demethylation of 4-(Methoxymethyl)phenol by Vanillyl-Alcohol Oxidase

| Parameter | Value |

| Turnover Rate (k_cat) | 3.1 s⁻¹ |

| Rate of Flavin Reduction | 3.3 s⁻¹ |

| Rate of Anaerobic Decay of Intermediate | 0.01 s⁻¹ |

| Rate of Reoxidation of Reduced Binary Complex | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Rate of Oxidation of Free-Reduced Enzyme | 3.1 x 10⁵ M⁻¹s⁻¹ |

This data highlights the key kinetic steps in the enzymatic conversion of 4-(methoxymethyl)phenol.

Other studies on polymethoxyphenols have also demonstrated that oxidative demethylation is a common metabolic fate, often leading to the formation of quinone intermediates. nih.gov Such reactions can be facilitated by various oxidizing agents and are a critical step in the breakdown of complex aromatic ethers. stanford.edu

The presence of an amino group on the aromatic ring can significantly influence how enzymes recognize and bind to the substrate. nih.gov Enzyme specificity is a fundamental principle where the enzyme's active site has a specific chemical environment, created by a unique combination of amino acid residues, that complements the substrate. wikipedia.org

Enzymes often exhibit group specificity, meaning they act on molecules with specific functional groups, such as amino or methyl groups. nih.govnih.gov The amino group, being a strong nucleophile, can direct enzymatic reactions. nih.govoaepublish.com In compounds with both amino and hydroxyl groups, like aminophenols, the amino group is generally more nucleophilic and therefore the preferred site for reactions such as acylation. nih.govoaepublish.com This preference is because nitrogen can better stabilize a positive charge than oxygen. oaepublish.com Therefore, it is highly probable that the amino group of this compound would be a primary target for enzymatic conjugation reactions.

Conjugation Reactions

Following initial enzymatic modifications, the resulting metabolites often undergo conjugation reactions, which increase their water solubility and facilitate their excretion.

N-acetylation is a well-established and major metabolic pathway for compounds containing an amino group, including aminophenols. nih.govnih.gov This reaction involves the transfer of an acetyl group from a donor molecule, such as acetyl-CoA, to the amino group of the substrate. In the case of p-aminophenol, a structurally similar compound, acetylation is a key step in its metabolism. nih.gov Given the high nucleophilicity of the amino group in this compound, N-acetylation is expected to be a significant route of biotransformation. This process is catalyzed by N-acetyltransferase enzymes.

The chemoselective monoacetylation of the amino group in 2-aminophenol (B121084) has been demonstrated using enzymatic catalysis, further supporting the likelihood of this pathway for this compound. rsc.org

While specific studies identifying the acetylated metabolites of this compound are not extensively documented, the expected product of N-acetylation would be N-acetyl-4-amino-2-(methoxymethyl)phenol. This is based on the known reactivity of the amino group in similar compounds. nih.govoaepublish.comnih.gov The formation of N-acetyl-p-aminophenol from p-aminophenol and acetic anhydride (B1165640) is a well-known reaction, providing a strong precedent for the acetylation of the amino moiety in this compound. nih.govumn.edu

Excretion Routes and Metabolite Profiling

The final stage of metabolism involves the excretion of the transformed compounds from the body. Metabolite profiling studies are crucial for identifying the various metabolites and understanding their clearance pathways. For closely related aminophenols, urine is a primary route of excretion. nih.govnih.gov

Studies on p-aminophenol have shown that it can be detected in urine, and methods have been developed for its quantification. nih.govnih.gov In addition to the parent compound, its conjugates are also excreted. For instance, in the presence of oxyhemoglobin, 4-aminophenol (B1666318) can form multiple adducts with glutathione (B108866) (GSH). nih.gov In vivo, a significant portion of administered 4-aminophenol is converted into thioether conjugates within erythrocytes, which are then likely cleared. nih.gov

Therefore, it is anticipated that this compound and its metabolites, including the N-acetylated conjugate and potentially glutathione conjugates, are primarily excreted via the urine. Comprehensive metabolite profiling using techniques like liquid chromatography-mass spectrometry would be necessary to fully elucidate the complete excretion profile of this compound. stanford.eduenamine.net

Computational and Theoretical Investigations of 4 Amino 2 Methoxymethyl Phenol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of 4-amino-2-(methoxymethyl)phenol involves creating a three-dimensional representation of the molecule to calculate its properties. The foundation of this is determining its most stable geometric configuration, a process known as geometry optimization. Electronic structure calculations are then performed on this optimized geometry to understand the distribution of electrons within the molecule.

A prevalent method for these investigations is Density Functional Theory (DFT). researchgate.net DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G+(d,p), have proven effective in determining the structural and electronic properties of phenolic compounds and their derivatives. researchgate.net For this compound, these calculations would precisely define bond lengths, bond angles, and dihedral angles, providing a clear picture of its three-dimensional shape. The presence of the amino (-NH2), hydroxyl (-OH), and methoxymethyl (-CH2OCH3) groups on the phenol (B47542) ring creates a unique electronic environment that can be meticulously mapped.

The fundamental computed properties of the molecule are summarized below.

Table 1: Computed Molecular Identifiers and Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | COCC1=C(C=CC(=C1)N)O | |

| InChI Key | RGKJLNMYCNSVKZ-UHFFFAOYSA-N |

| Monoisotopic Mass | 153.07898 Da | uni.lu |

Quantum Chemical Descriptors and Prediction of Chemical Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure calculations that help predict the chemical reactivity and stability of a molecule. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. researchgate.net For this compound, the electron-donating amino and hydroxyl groups would significantly influence the energy and localization of the HOMO, making these sites susceptible to electrophilic attack and oxidation.

Another powerful predictive tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups and the nitrogen atom of the amino group, identifying these as likely sites for hydrogen bonding and interaction with electrophiles.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.08626 | 130.1 |

| [M+Na]⁺ | 176.06820 | 138.5 |

| [M-H]⁻ | 152.07170 | 132.5 |

| [M+K]⁺ | 192.04214 | 136.5 |

Data calculated using CCSbase. uni.lu

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds, particularly in the methoxymethyl side chain (-CH₂-O-CH₃), means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present under normal conditions and to participate in chemical reactions.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, rotations, and translations, as well as interactions with surrounding molecules like solvents. mdpi.com For this compound, an MD simulation in an aqueous environment could reveal crucial information about its solvation shell, including the number of surrounding water molecules and the specific hydrogen bonding patterns that form between the molecule's amino and hydroxyl groups and the water. researchgate.net Such simulations provide insight into the molecule's solubility and how its conformation might change in a biological or chemical medium.

Theoretical Studies on Reaction Pathways and Energetics

Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By modeling the transition states and intermediates, researchers can map out the most probable reaction pathways and calculate the associated energy barriers (activation energies). This is particularly valuable for understanding reactions like oxidation, which is a key transformation for phenolic compounds.

Reactive Quantum-Mechanical Molecular Dynamics (QMD) is an advanced technique that can simulate the bond-breaking and bond-forming events of a chemical reaction in real-time. chemrxiv.org For instance, a QMD simulation could model the oxidation of the phenol ring or the amino group by a reactive oxygen species. mdpi.com Such a simulation could illustrate the step-by-step mechanism, such as the initial hydrogen abstraction from the hydroxyl or amino group, followed by further reaction to form products like quinones. mdpi.com These theoretical studies are instrumental in predicting the products of a reaction and understanding the underlying factors that control its speed and outcome.

Applications of 4 Amino 2 Methoxymethyl Phenol in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The reactivity of 4-Amino-2-(methoxymethyl)phenol is characterized by the functional groups present on its benzene (B151609) ring. The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the phenolic hydroxyl group can be subject to etherification and esterification. The methoxymethyl group at the ortho position can influence the reactivity of the adjacent hydroxyl group through steric and electronic effects. These characteristics theoretically allow it to be a versatile building block for more complex molecules.

The primary chemical reactions that this compound can undergo include:

Oxidation: The compound can be oxidized to form quinone-type structures.

Reduction: The amino group can be modified through reduction reactions.

Substitution: The phenolic hydroxyl group is amenable to substitution reactions like alkylation and acylation.

| Property | Value |

| CAS Number | 29785-47-5 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COCC1=C(C=CC(=C1)N)O |

| InChI Key | RGKJLNMYCNSVKZ-UHFFFAOYSA-N |

Precursor for Phenylenediamine Derivatives

While detailed synthetic pathways starting from this compound to produce a wide range of phenylenediamine derivatives are not extensively documented in publicly available literature, its structural relationship to such compounds is noted. Specifically, it has been identified as a trace impurity (at levels of ≤50 ppm) in 2-methoxy-methyl-p-phenylenediamine. This suggests that it is either a precursor or a byproduct in the synthesis of this phenylenediamine derivative, highlighting its relevance in the manufacturing and purity assessment of such industrial chemicals. The general class of phenylenediamines is crucial in the production of polymers, dyes, and rubber antioxidants.

Building Block for Complex Heterocyclic Structures

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. In principle, the functional groups of this compound make it a candidate for the synthesis of various heterocyclic systems. For instance, the amino and hydroxyl groups could participate in condensation reactions with dicarbonyl compounds or their equivalents to form heterocycles like benzoxazines or other related structures. However, specific, documented examples of this compound being used as a primary building block for the synthesis of complex heterocyclic structures are not readily found in the surveyed scientific literature. The potential for such applications remains an area for further exploration.

Use in the Synthesis of Dye and Pigment Precursors

Aminophenols are a well-established class of compounds used as intermediates in the synthesis of dyes and pigments, particularly in the development of oxidation hair dyes. These dyes typically work through the reaction of a developer (like a p-aminophenol or p-phenylenediamine) with a coupler in the presence of an oxidizing agent to form the final color.

A patent for agents used in coloring keratin (B1170402) fibers mentions this compound as a relevant chemical compound. While the document focuses more broadly on 2-amino-5-aminomethyl-phenol derivatives, the inclusion of this compound points towards its potential utility in this field. Its structural similarity to other developer molecules used for red and brown tones suggests it could be a valuable precursor for creating specific color shades in oxidative dyeing processes.

Contributions to Multistep Organic Transformations

The utility of a chemical intermediate is often demonstrated by its incorporation into multistep synthetic sequences to build complex target molecules. Such transformations leverage the unique reactivity of the intermediate to introduce specific functionalities in a controlled manner.

While this compound is recognized as a versatile intermediate for fine chemicals, detailed research findings or specific examples of its application in broader, multistep organic transformations are not widely reported in the accessible literature. Its potential lies in its ability to introduce a substituted aminophenol moiety into a larger molecular framework, but documented instances of this are scarce.

Future Research Directions for 4 Amino 2 Methoxymethyl Phenol

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for aminophenols often rely on multi-step processes that can be resource-intensive. A primary focus of future research will be the development of novel and sustainable synthetic routes to 4-Amino-2-(methoxymethyl)phenol that are both economically viable and environmentally friendly.

One promising avenue is the exploration of catalytic hydrogenation of a nitro-precursor over a reusable catalyst. This approach, which has been successfully applied to the synthesis of other aminophenols, offers a greener alternative to traditional methods that often employ harsh reducing agents. For instance, a patented method for a structurally related compound, 4-(2'-methoxyethyl)phenol, involves a single-step reduction of an alpha-methoxy-4-hydroxyacetophenone precursor using a hydrogenation catalyst. google.com This suggests that a similar streamlined, catalytic approach could be developed for this compound.

Advanced Mechanistic Studies using Modern Spectroscopic Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for process optimization and the rational design of new applications. Future research will leverage advanced spectroscopic techniques to gain unprecedented insights into the intricate details of these chemical transformations.

In-situ monitoring techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, will be instrumental in tracking the formation of intermediates and byproducts in real-time. This will allow for a detailed kinetic analysis and the elucidation of the reaction pathways. For example, spectroscopic studies have been successfully employed to monitor the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), providing valuable mechanistic information.

Furthermore, computational modeling and Density Functional Theory (DFT) calculations will complement experimental studies by providing theoretical insights into transition states and reaction energetics. These combined experimental and theoretical approaches will provide a comprehensive picture of the reaction mechanism, enabling the development of more efficient and selective synthetic processes.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The inherent reactivity of the amino and hydroxyl groups, coupled with the methoxymethyl substituent, makes this compound an excellent scaffold for the synthesis of a wide array of functionalized derivatives. A significant area of future research will be the design and synthesis of novel derivatives with precisely tailored properties and reactivity for specific applications.

For example, the amino group can be readily derivatized to form amides, sulfonamides, and Schiff bases, each imparting unique chemical and physical properties to the molecule. The synthesis of Schiff base derivatives of 2-aminophenol (B121084) has been shown to yield compounds with interesting fluorescence properties. researchgate.net Similarly, the phenolic hydroxyl group can be etherified or esterified to introduce new functional groups.

By strategically modifying the core structure of this compound, researchers can fine-tune its electronic properties, solubility, and biological activity. This will open up possibilities for its use in areas such as pharmaceuticals, agrochemicals, and functional dyes. For instance, secondary amines derived from related methoxyphenols have been reported as important starting materials for the synthesis of dyes and dithiocarbamates. researchgate.netmdpi.com

Integration with Green Chemistry Principles for Environmentally Benign Processes

The principles of green chemistry will be a guiding framework for the future development and application of this compound. The overarching goal is to minimize the environmental footprint associated with its entire lifecycle, from synthesis to end-of-life.

Key areas of focus will include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents. The synthesis of related compounds has been demonstrated using greener methods, such as the stirrer method in water. researchgate.net

Catalysis: Employing highly efficient and selective catalysts to reduce energy consumption and waste generation.

Renewable Feedstocks: Investigating the potential for synthesizing this compound or its precursors from renewable biomass sources.

By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible processes for the production and utilization of this important chemical.

Application in New Material Synthesis and Functional Polymer Chemistry

The unique combination of functional groups in this compound makes it a highly attractive monomer for the synthesis of novel polymers and functional materials. Future research will explore its potential in creating materials with advanced properties for a range of applications.

The presence of both an amino and a hydroxyl group allows for the formation of various polymer architectures, including polyamides, polyimides, and polyethers. The methoxymethyl group can also influence the polymer's properties, such as its solubility and thermal stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-(methoxymethyl)phenol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions such as cyclization, condensation, or substitution. For example, automated reactors and continuous flow processes (industrial settings) enhance yield by maintaining precise temperature and pressure control . Route optimization may include varying catalysts (e.g., acid/base catalysts) and reaction times. Yields of 70–80% are achievable using methods like those in , which details cyclization (75% yield) and condensation (80% yield) routes. Monitoring via thin-layer chromatography (TLC) or NMR ensures reaction progress .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is effective for purification. Recrystallization from ethanol or methanol can further enhance purity. Safety protocols, such as wearing gloves and eye protection, are critical due to the compound’s skin/eye irritation hazards . For large-scale synthesis, continuous distillation under reduced pressure may be employed .

Q. How can the purity and structural integrity of synthesized this compound be validated using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of the methoxymethyl (-OCH) and amino (-NH) groups. Peaks at δ 3.3–3.5 ppm (methoxy protons) and δ 4.8–5.2 ppm (aminomethyl protons) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 167.1 for CHNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in oxidation and reduction reactions?

- Methodological Answer : The methoxymethyl group at the 2-position sterically hinders electrophilic substitution but enhances stability during oxidation. Oxidation with KMnO/HSO yields quinones, while reduction with NaBH produces aminophenol derivatives. Comparative studies with analogs (e.g., 4-Amino-2-ethylphenol) reveal that electron-donating groups (e.g., -OCH) slow oxidation kinetics, as shown by UV-Vis kinetic assays .

Q. What methodologies are employed to study the coordination chemistry of this compound with transition metals?

- Methodological Answer : The compound acts as a bidentate ligand via its amino and phenolic oxygen groups. Coordination complexes are synthesized by reacting the ligand with metal salts (e.g., CuCl, Fe(NO)) in ethanol/water mixtures. Characterization includes:

- X-ray Crystallography : Determines binding geometry (e.g., octahedral vs. tetrahedral) .

- UV-Vis Spectroscopy : Monitors d-d transitions (e.g., λ = 600–800 nm for Cu complexes) .

- Magnetic Susceptibility : Assesses metal-ligand interactions in paramagnetic complexes .

Q. How can computational modeling predict the interaction of this compound with acetylcholinesterase in organophosphate reactivation studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model the ligand-enzyme interaction. Key steps:

- Docking : Identifies binding poses near the acetylcholinesterase active site.

- Free Energy Calculations (MM/PBSA) : Quantifies binding affinity (ΔG).

- In Vitro Validation : Enzyme reactivation assays using Ellman’s method (absorbance at 412 nm) confirm computational predictions .

Q. What strategies resolve contradictory data regarding the antioxidant efficacy of this compound across different experimental models?

- Methodological Answer : Contradictions arise from variations in assay conditions (e.g., DPPH vs. ABTS assays) or cell models (e.g., hepatic vs. neuronal cells). To reconcile discrepancies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.